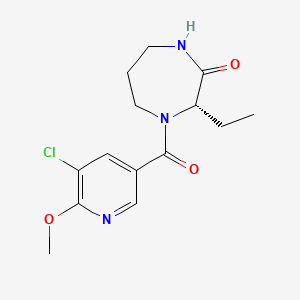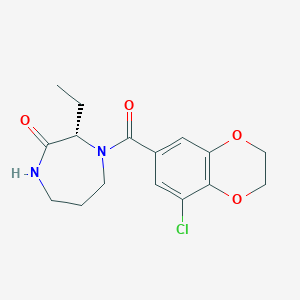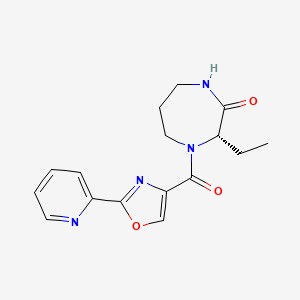
(3S)-4-(5-chloro-6-methoxypyridine-3-carbonyl)-3-ethyl-1,4-diazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-4-(5-chloro-6-methoxypyridine-3-carbonyl)-3-ethyl-1,4-diazepan-2-one is a chemical compound that belongs to the class of diazepanone derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology.
Mechanism of Action
The exact mechanism of action of (3S)-4-(5-chloro-6-methoxypyridine-3-carbonyl)-3-ethyl-1,4-diazepan-2-one is not fully understood. However, it is believed to act on the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. By binding to this receptor, this compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a decrease in neuronal excitability. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In addition, it has been shown to have anxiolytic and anticonvulsant properties.
Advantages and Limitations for Lab Experiments
The advantages of using (3S)-4-(5-chloro-6-methoxypyridine-3-carbonyl)-3-ethyl-1,4-diazepan-2-one in lab experiments include its well-established synthesis method, its proven efficacy in various fields of medicine, and its potential for use in the treatment of various neurological disorders and cancer. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential for toxicity, and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of (3S)-4-(5-chloro-6-methoxypyridine-3-carbonyl)-3-ethyl-1,4-diazepan-2-one. These include further investigation of its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In addition, further research is needed to fully understand its mechanism of action and its potential for toxicity. Finally, the development of new synthesis methods for this compound may lead to improved yields and reduced toxicity.
Synthesis Methods
The synthesis of (3S)-4-(5-chloro-6-methoxypyridine-3-carbonyl)-3-ethyl-1,4-diazepan-2-one is a complex process that involves several steps. The most common method used for its synthesis is the reaction between 5-chloro-6-methoxypyridine-3-carboxylic acid and 3-ethyl-4-hydroxy-1,2-diazepin-5-one. This reaction is catalyzed by a strong acid, such as hydrochloric acid, and yields the desired compound in good yields.
Scientific Research Applications
(3S)-4-(5-chloro-6-methoxypyridine-3-carbonyl)-3-ethyl-1,4-diazepan-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anxiolytic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, it has been investigated for its potential use in the treatment of cancer.
properties
IUPAC Name |
(3S)-4-(5-chloro-6-methoxypyridine-3-carbonyl)-3-ethyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c1-3-11-12(19)16-5-4-6-18(11)14(20)9-7-10(15)13(21-2)17-8-9/h7-8,11H,3-6H2,1-2H3,(H,16,19)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBMPCFGXNCYAR-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCCN1C(=O)C2=CC(=C(N=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)NCCCN1C(=O)C2=CC(=C(N=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-4-[2-(difluoromethyl)-3H-benzimidazole-5-carbonyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349367.png)
![(3R)-3-ethyl-4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]-1,4-diazepan-2-one](/img/structure/B7349377.png)

![(3S)-3-ethyl-4-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]-1,4-diazepan-2-one](/img/structure/B7349406.png)
![(3S)-4-(6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349413.png)
![(3S)-3-ethyl-4-(3-ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)-1,4-diazepan-2-one](/img/structure/B7349414.png)
![2-[2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B7349423.png)
![(3S)-3-ethyl-4-(1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carbonyl)-1,4-diazepan-2-one](/img/structure/B7349433.png)
![3-[2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-2H-isoquinolin-1-one](/img/structure/B7349458.png)
![(3S)-4-[2-(4-cyclopropylpyrazol-1-yl)acetyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349461.png)
![3-[(2S)-2-ethyl-3-oxo-1,4-diazepane-1-carbonyl]-7,7-dimethyl-6,8-dihydro-5H-furo[3,2-c]azepin-4-one](/img/structure/B7349468.png)


![(2S)-N-[3-(2,6-difluorophenyl)oxetan-3-yl]-5-oxo-1-propan-2-ylpyrrolidine-2-carboxamide](/img/structure/B7349486.png)